molecular formula C15H13BrO2 B5696364 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone

1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone

Cat. No. B5696364
M. Wt: 305.17 g/mol
InChI Key: RLXLTSPDKOBTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone, also known as BPP, is an organic compound that belongs to the family of benzophenones. It is a white crystalline powder with a molecular formula of C15H13BrO2 and a molecular weight of 303.17 g/mol. BPP has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone works by interacting with the target analyte through various mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The interaction between 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone and the analyte leads to a change in the fluorescence intensity, which can be measured and used to quantify the concentration of the analyte.
Biochemical and Physiological Effects:
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. It has been used in various biochemical and physiological studies to investigate the role of different molecules and pathways in various diseases and conditions.

Advantages and Limitations for Lab Experiments

1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone has several advantages over other fluorescent probes, including high sensitivity, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone also has some limitations, including limited solubility in aqueous solutions and potential interference from other molecules and compounds.

Future Directions

There are several potential future directions for 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone research, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in various fields, such as drug discovery and environmental monitoring, and the optimization of its properties for specific applications. Additionally, further research is needed to fully understand the mechanism of action of 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone and its potential impact on biological systems.

Synthesis Methods

1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl alcohol with 4-bromophenylacetic acid, followed by oxidation and cyclization reactions. The final product is obtained through a purification process involving recrystallization.

Scientific Research Applications

1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone has been extensively used in scientific research as a fluorescent probe for detecting and measuring the concentration of various analytes, including metal ions, amino acids, and proteins. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer and other diseases.

properties

IUPAC Name

1-[4-[(4-bromophenoxy)methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11(17)13-4-2-12(3-5-13)10-18-15-8-6-14(16)7-9-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXLTSPDKOBTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone

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